
2-(2-Carboxyethoxycarbonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Carboxyethoxycarbonyl)benzoate is an organic compound that belongs to the class of carboxylic acid derivatives It is characterized by the presence of a benzoate group attached to a carboxyethoxycarbonyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyethoxycarbonyl)benzoate typically involves the esterification of benzoic acid derivatives with ethylene glycol, followed by carboxylation. One common method is the Schotten-Baumann reaction, where benzoic acid is reacted with ethylene glycol in the presence of a base such as sodium hydroxide and a catalyst like benzoyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of environmentally benign catalysts and solvents is also emphasized to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
2-(2-Carboxyethoxycarbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
科学的研究の応用
2-(2-Carboxyethoxycarbonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 2-(2-Carboxyethoxycarbonyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Benzoic Acid: A simpler carboxylic acid derivative with similar reactivity.
Ethyl Benzoate: An ester of benzoic acid with ethyl alcohol, used in similar applications.
Methyl Benzoate: Another ester of benzoic acid, commonly used in fragrances and flavorings.
Uniqueness
2-(2-Carboxyethoxycarbonyl)benzoate is unique due to its specific structure, which imparts distinct chemical and physical properties
特性
分子式 |
C11H9O6- |
|---|---|
分子量 |
237.18 g/mol |
IUPAC名 |
2-(2-carboxyethoxycarbonyl)benzoate |
InChI |
InChI=1S/C11H10O6/c12-9(13)5-6-17-11(16)8-4-2-1-3-7(8)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)/p-1 |
InChIキー |
OSXPVFSMSBQPBU-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



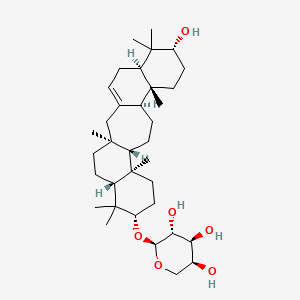
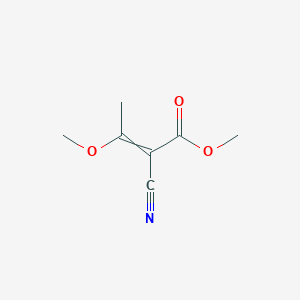
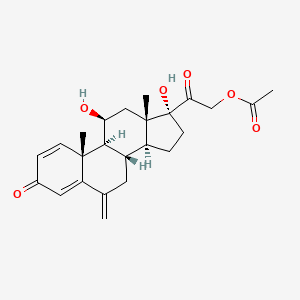
![(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester](/img/structure/B13403412.png)
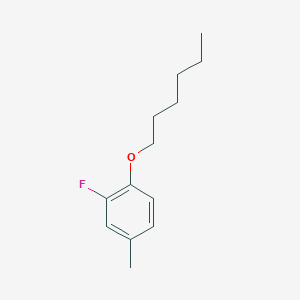
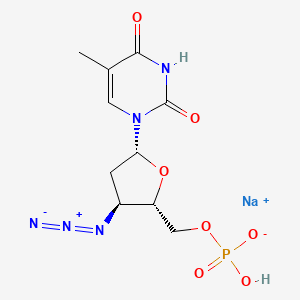

![(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid](/img/structure/B13403445.png)
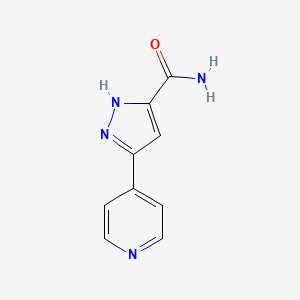
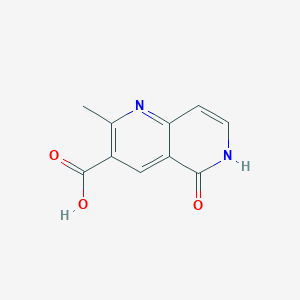
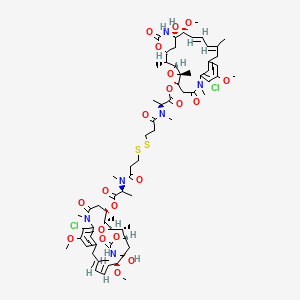

![1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol](/img/structure/B13403474.png)
